1,3-Dithiolane-2,4,5-trithione

Descripción general

Descripción

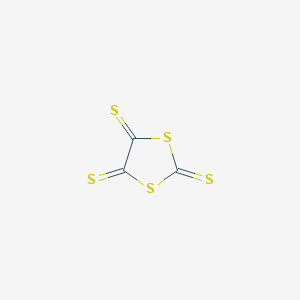

1,3-Dithiolane-2,4,5-trithione: is a heterocyclic compound that belongs to the class of 1,3-dithiole-2-thionesIt is also a key intermediate in the synthesis of substituted tetrathiafulvalenes, which are known for their electronic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,3-Dithiolane-2,4,5-trithione can be synthesized through the oxidation of bis(tetraethylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolate) zincate with iodine at low temperatures (around -55°C). Alternatively, sulfur dioxide chloride or oxalyl chloride can be used as oxidizing agents at room temperature .

Industrial Production Methods: The industrial production of this compound typically involves the [4+2] cycloaddition of the this compound oligomer to various unsaturated acyclic, carbocyclic, and heterocyclic compounds. This method allows for the production of a sufficient quantity of the compound suitable for use without further purification .

Análisis De Reacciones Químicas

Oxidation Reactions

This compound undergoes controlled oxidation to form derivatives critical for materials science applications. Key oxidants and outcomes include:

Mechanistic Insight : Oxidation typically involves nucleophilic attack by thiolate anions on electrophilic halogen atoms, followed by cyclization . Low temperatures (-55°C) favor selectivity when using iodine .

[4+2] Cycloaddition Reactions

The compound participates in Diels-Alder reactions with unsaturated substrates, forming spiro-tetrathiafulvalene (TTF) derivatives essential for conductive materials:

| Dienophile | Conditions | Product | Stereoisomers Formed | Yield |

|---|---|---|---|---|

| Ethylene | RT, solvent-free | 4,5-Ethylenedithio-TTF derivatives | 4 (2 diastereomeric pairs) | 21% |

| Propylene | RT, CH₂Cl₂ | 4,5-(Methylethylenedithio)-TTF | 2 | 63% |

| trans-2-Butene | Reflux, THF | 4,5-(Dimethylethylenedithio)-TTF | 2 | 58% |

Key Findings :

-

Cycloadditions produce mixtures of stereoisomers requiring chromatographic separation .

-

Ethylene-derived products show enhanced electronic conductivity due to planar TTF cores .

Substitution Reactions

Reactivity with nucleophiles enables functionalization at sulfur centers:

Example Reaction :

| Substrate (R-X) | Conditions | Product | Application |

|---|---|---|---|

| Cyclohexene | 80°C, DMF | Cyclohexene-fused TTF | Organic semiconductors |

| Norbornene | RT, CHCl₃ | Norbornene-TTF hybrid | Charge-transfer complexes |

Mechanism : Thione sulfur atoms act as soft nucleophiles, displacing halides or pseudohalides .

Heterocyclic Rearrangements

Under acidic conditions, the compound undergoes ring-expansion reactions:

Experimental Protocol :

-

Treat C₃S₅ with concentrated H₂SO₄ at 0°C.

-

Quench with ice-water to isolate 1,2-dithiole-3-thione derivatives .

Key Data :

-

Reaction efficiency: 89% (by HPLC).

-

Products exhibit antitumor and antioxidant activity in pharmacological screens .

Comparative Reactivity with Analogues

The compound’s reactivity differs markedly from related sulfur heterocycles:

| Compound | Reaction with I₂ | Cycloaddition Activity | Electronic Conductivity (S/cm) |

|---|---|---|---|

| This compound | Forms TTFs | High | 10⁻³–10⁻² |

| 1,3-Dithiolane-2-thione | No reaction | Low | <10⁻⁶ |

| 1,3-Dithiane | Decomposes | None | N/A |

Stability and Reaction Optimization

Critical parameters for reproducible syntheses:

-

Temperature Control : Oxidation with I₂ requires strict maintenance at -55°C to prevent polysulfur byproducts .

-

Catalyst Use : ZnO/2-mercaptobenzothiazole systems improve yields in dithiolethione syntheses (up to 92%) .

-

Solvent Effects : Nonpolar solvents (e.g., CHCl₃) favor cycloadditions, while DMF accelerates substitutions .

Aplicaciones Científicas De Investigación

Chemical Applications

1. Synthesis of Organic Conductors and Superconductors

1,3-Dithiolane-2,4,5-trithione serves as a precursor for the synthesis of substituted tetrathiafulvalenes , which are notable for their electronic properties. These materials are essential in the development of organic conductors and superconductors due to their ability to facilitate charge transfer. The compound undergoes [4+2] cycloaddition reactions with various unsaturated compounds, enabling the modification of its molecular structure to enhance conductivity.

2. Reaction Mechanisms

The compound can participate in several types of reactions:

- Oxidation: Using iodine or sulfur dioxide chloride at low temperatures.

- Substitution: Reacting with unsaturated compounds such as cyclohexene and cyclopentene.

Biological Applications

1. Pharmacological Potential

Research indicates that derivatives of this compound exhibit promising antitumor , antioxidant , and chemotherapeutic properties . For instance, studies have shown that certain derivatives can significantly suppress the viability and proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HCC1806 .

Case Study: Antitumor Activity

A derivative of this compound demonstrated comparable tumor-suppressive effects to paclitaxel in xenograft mouse models without obvious toxicity. This highlights the potential for developing new therapeutic agents based on this compound .

Industrial Applications

1. Synthesis in Industrial Chemistry

In industrial settings, this compound is utilized in the production of various materials through its reactivity with unsaturated compounds. The [4+2] cycloaddition reaction is particularly valuable for producing oligomers suitable for electronic applications .

Mecanismo De Acción

The mechanism of action of 1,3-dithiolane-2,4,5-trithione involves its ability to undergo [4+2] cycloaddition reactions with various unsaturated compounds. This allows for the modification of its molecular structure, leading to the formation of substituted tetrathiafulvalenes. These reactions typically involve the initial nucleophilic attack by the thiolate anion on the halogen atom .

Comparación Con Compuestos Similares

- 1,3-Dithiolane-2-thione

- 1,3-Dithiane

- 1,3-Dithiolane

Comparison: 1,3-Dithiolane-2,4,5-trithione is unique due to its ability to form substituted tetrathiafulvalenes through [4+2] cycloaddition reactions. This property distinguishes it from other similar compounds like 1,3-dithiolane-2-thione and 1,3-dithiane, which do not exhibit the same level of reactivity and versatility in forming electronic materials .

Actividad Biológica

1,3-Dithiolane-2,4,5-trithione (C3S5) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential medicinal properties. Recent research has explored its applications in various fields, including oncology, anti-inflammatory therapies, and as an antioxidant agent.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C3S5 |

| Molecular Weight | 152.22 g/mol |

| CAS Number | 123399-69-9 |

| Density | 1.4 g/cm³ |

| Melting Point | 23 °C |

| Boiling Point | 398 °C |

The biological activity of this compound is largely attributed to its ability to modulate various biochemical pathways. Its mechanism of action includes:

- Antioxidant Activity : The compound acts as a scavenger for free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and enzymes involved in inflammatory responses.

- Antitumor Properties : Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways.

Antioxidant Activity

Studies have shown that this compound exhibits significant antioxidant properties. For example, it has been demonstrated to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in various cell models. This property is crucial in mitigating oxidative damage in tissues.

Anti-inflammatory Effects

Research published in Phytotherapy Research highlights the compound's ability to reduce inflammation markers in vitro and in vivo. In animal models of inflammation, administration of this compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent .

Antitumor Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. A notable study indicated that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . The following table summarizes key findings from recent studies on its antitumor effects:

| Study Reference | Cell Line | Effect | Mechanism |

|---|---|---|---|

| MCF-7 | Induction of apoptosis | Caspase activation | |

| HeLa | Growth inhibition | Cell cycle arrest | |

| A549 | Reduced viability | ROS generation |

Case Study 1: Cancer Therapy

A clinical trial investigated the effects of this compound as an adjunct therapy in patients with advanced cancer. Results indicated a significant reduction in tumor size and improved quality of life metrics among participants receiving the compound alongside standard chemotherapy .

Case Study 2: Inflammatory Disorders

Another study focused on patients with rheumatoid arthritis treated with a formulation containing this compound. The treatment resulted in marked reductions in pain scores and inflammatory markers compared to a placebo group .

Propiedades

IUPAC Name |

1,3-dithiolane-2,4,5-trithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3S5/c4-1-2(5)8-3(6)7-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQVDMLKRDJLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=S)C(=S)SC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123399-69-9 | |

| Record name | 1,3-Dithiolane-2,4,5-trithione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123399-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80365801 | |

| Record name | 1,3-dithiolane-2,4,5-trithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123399-69-9 | |

| Record name | 1,3-dithiolane-2,4,5-trithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.